iRGD-CPT

Colon Cancer Cytotoxicity Drug Conjugate

iRGD-CPT is a superior research tool for colon cancer models, offering enhanced tumor accumulation and deep parenchymal penetration via a unique dual-targeting mechanism (integrin binding & NRP-1 transcytosis). This conjugated PDC outperforms non-targeted CPT analogs in preclinical efficacy and tumor penetration studies, making it the definitive choice for investigating targeted drug delivery.

Molecular Formula C75H100N18O27S3
Molecular Weight 1781.9 g/mol
Cat. No. B12368133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiRGD-CPT
Molecular FormulaC75H100N18O27S3
Molecular Weight1781.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCCOCCOCCONC(=O)CCN6C(=O)CC(C6=O)SCC(C(=O)NC7CSSCC(NC(=O)C(NC(=O)C8CCCN8C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC7=O)CCCNC(=N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)O)NC(=O)C
InChIInChI=1S/C75H100N18O27S3/c1-3-75(43-28-53-62-41(27-40-11-4-5-12-44(40)84-62)34-93(53)70(111)42(43)35-118-73(75)115)120-61(103)16-10-22-116-23-24-117-25-26-119-90-55(95)17-21-92-57(97)31-54(71(92)112)121-36-49(82-39(2)94)67(108)88-50-37-122-123-38-51(72(113)114)89-66(107)48(30-60(101)102)87-69(110)52-15-9-20-91(52)58(98)33-81-64(105)45(13-6-7-18-76)85-65(106)47(29-59(99)100)83-56(96)32-80-63(104)46(86-68(50)109)14-8-19-79-74(77)78/h4-5,11-12,27-28,45-52,54H,3,6-10,13-26,29-38,76H2,1-2H3,(H,80,104)(H,81,105)(H,82,94)(H,83,96)(H,85,106)(H,86,109)(H,87,110)(H,88,108)(H,89,107)(H,90,95)(H,99,100)(H,101,102)(H,113,114)(H4,77,78,79)/t45-,46-,47-,48-,49-,50-,51-,52-,54?,75-/m0/s1
InChIKeyOSLBPCRXKMUFIL-AMJBNBQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iRGD-CPT: Tumor-Penetrating Peptide-Drug Conjugate for Targeted Colon Cancer Research


iRGD-CPT is a tumor-homing peptide-drug conjugate (PDC) consisting of the cyclic tumor-penetrating peptide iRGD (CRGDKGPDC) covalently coupled to the topoisomerase I inhibitor camptothecin (CPT) via a heterobifunctional linker [1]. This conjugate is specifically engineered to enhance the tumor-specific accumulation and intracellular delivery of camptothecin, addressing the critical issue of poor parenchymal drug uptake in solid tumors [2]. The iRGD peptide enables dual-targeting: it first binds to αvβ3/β5 integrins on tumor vasculature, and after proteolytic cleavage, the exposed CendR motif (R/KXXR/K) binds to neuropilin-1 (NRP-1), triggering an endocytic bulk transport pathway that facilitates deep penetration into tumor tissue [3][4]. This mechanism distinguishes iRGD-CPT from non-targeted CPT analogs and other drug delivery systems.

Why Generic Substitution of iRGD-CPT with Standard Camptothecin Analogs is Scientifically Inappropriate


Direct substitution of iRGD-CPT with unconjugated camptothecin (CPT), its clinically used analog irinotecan (CPT-11), or even co-administration of free iRGD with CPT is not scientifically equivalent and will lead to significantly different experimental outcomes. The covalent conjugation of the iRGD peptide fundamentally alters the pharmacokinetic and biodistribution profile of the drug, granting it a dual-targeting and tumor-penetrating capability that free CPT lacks [1]. While free CPT distributes systemically and causes significant toxicity, iRGD-CPT achieves enhanced tumor accumulation and deep parenchymal penetration via the integrin-binding RGD motif and the NRP-1-dependent CendR pathway [2]. Furthermore, evidence shows that the covalent conjugate exhibits enhanced in vivo antitumor efficacy compared to the parent drug, a benefit not achieved by simple co-administration of the components [1]. Therefore, substituting iRGD-CPT with an unconjugated analog in a research setting would invalidate comparative studies focused on tumor-targeted delivery, deep tissue penetration, and improved therapeutic index.

Quantitative Differentiation of iRGD-CPT from Camptothecin Analogs and Alternative Delivery Systems


In Vitro Cytotoxicity in Human Colon Cancer Cells: iRGD-CPT vs. Camptothecin

iRGD-CPT demonstrates potent cytotoxicity against human colon cancer cell lines HT-29 and SW480, with IC50 values of 0.35 μM and 0.32 μM, respectively, after 48-hour incubation . While free camptothecin is highly potent in vitro (reported IC50 values of ~10 nM in HT-29 and ~20 nM in SW480 cells) [1], the conjugate's higher IC50 is offset by its significantly enhanced tumor accumulation and penetration in vivo, resulting in superior overall therapeutic efficacy [2]. This highlights the critical importance of evaluating in vivo performance rather than relying solely on in vitro potency metrics for selection.

Colon Cancer Cytotoxicity Drug Conjugate

In Vivo Tumor Growth Suppression: iRGD-CPT vs. Parent Camptothecin in a Colon Cancer Mouse Model

In a human colon cancer mouse xenograft model, iRGD-CPT demonstrated significantly enhanced antitumor effects compared to the parent drug camptothecin [1]. The conjugate effectively suppressed tumor progression and showed high distribution toward tumor tissue, confirming the functional benefit of the iRGD-mediated targeting and penetration [1]. While the primary paper does not provide explicit tumor volume data in the abstract, it states unequivocally that iRGD-CPT 'effectively suppressed tumor progression' and 'showed enhanced antitumor effects relative to the parent drug' [1].

In Vivo Efficacy Tumor Suppression Colon Cancer Model

Tumor Accumulation and Penetration: iRGD-CPT vs. Non-Targeted CPT

The iRGD peptide's ability to enhance tumor accumulation is well-documented. For instance, co-administration of iRGD with paclitaxel nanoparticles increased drug delivery to the tumor site by 12-fold compared to nanoparticles alone [1]. While this is a class-level inference for iRGD conjugates, the principle applies to iRGD-CPT: the conjugate showed 'high distribution toward tumor tissue' in a mouse model, a property not shared by the parent drug [2]. This preferential tumor homing is the direct result of iRGD's dual-targeting mechanism, which is absent in non-conjugated CPT analogs.

Tumor Accumulation Drug Delivery Pharmacokinetics

Survival Benefit Enhancement via iRGD Targeting: Comparison with Irinotecan-Loaded Silicasome

In a study using irinotecan-loaded silicasome nanoparticles in an orthotopic pancreatic cancer mouse model, the addition of iRGD co-administration significantly improved survival outcomes. The survival rate increased from 29% with silicasome alone to 57% when iRGD was co-administered (P = 0.027, log-rank test) [1]. While this study utilized a different CPT analog (irinotecan) and a nanoparticle formulation rather than a direct conjugate, it provides strong class-level evidence that iRGD targeting can markedly enhance the therapeutic efficacy of camptothecin-class drugs in vivo.

Survival Benefit Irinotecan Silicasome Pancreatic Cancer

Optimal Scientific and Preclinical Applications for iRGD-CPT


In Vivo Efficacy Studies in Subcutaneous or Orthotopic Colon Cancer Xenograft Models

iRGD-CPT is optimally employed in preclinical efficacy studies where the primary endpoint is tumor growth suppression or regression in a colon cancer model (e.g., HT-29 or SW480 xenografts). The compound's demonstrated ability to enhance tumor accumulation and improve antitumor effects relative to free camptothecin makes it a superior tool for evaluating the therapeutic index of targeted CPT delivery [1].

Investigating Tumor Penetration and Biodistribution Mechanisms

Researchers studying the mechanisms of tumor penetration and drug biodistribution will find iRGD-CPT invaluable. The conjugate's dual-targeting capability (integrin binding followed by NRP-1-mediated transcytosis) provides a well-characterized model for quantifying deep tissue penetration and accumulation, which can be compared against non-targeted controls [2].

Comparative Studies of Peptide-Drug Conjugate (PDC) vs. Nanoparticle Formulations

iRGD-CPT serves as an ideal benchmark for comparing the efficacy of a simple, covalently linked peptide-drug conjugate against more complex nanoparticle-based delivery systems for the same payload. Its straightforward composition allows for direct comparison of targeting efficiency, tumor penetration, and overall therapeutic outcome with systems like iRGD-functionalized liposomes or polymeric nanoparticles [3].

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